2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)
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Overview
Description
2,5-Methano-2H-indeno[1,2-b]oxirene (9CI) is a complex organic compound with the molecular formula C10H4Cl8O . It is also known by other names such as 4,7-Methanoindan, 1,2,4,5,6,7,8,8-octachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-, and Oxychlordane . This compound is characterized by its unique structure, which includes a methano bridge and an oxirene ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,5-Methano-2H-indeno[1,2-b]oxirene involves multiple steps and specific reaction conditions. One common synthetic route includes the chlorination of 4,7-Methanoindan followed by epoxidation to introduce the oxirene ring . Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
2,5-Methano-2H-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to break down the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include chlorine, hydrogen peroxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,5-Methano-2H-indeno[1,2-b]oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and the effects of chlorination on organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of 2,5-Methano-2H-indeno[1,2-b]oxirene involves its interaction with various molecular targets. The oxirene ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chlorinated structure also contributes to its reactivity and potential toxicity .
Comparison with Similar Compounds
2,5-Methano-2H-indeno[1,2-b]oxirene can be compared with similar compounds such as:
Heptachlor epoxide: Another chlorinated epoxide with similar reactivity and applications.
Oxychlordane: A closely related compound with similar structural features and chemical properties.
These compounds share similar reactivity patterns but differ in their specific molecular structures and the number of chlorine atoms, which can affect their chemical behavior and applications .
Properties
Molecular Formula |
C10H6O |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-oxatetracyclo[6.2.1.02,7.03,5]undeca-2,5,7,9-tetraene |
InChI |
InChI=1S/C10H6O/c1-2-6-3-5(1)7-4-8-10(11-8)9(6)7/h1-2,4,6H,3H2 |
InChI Key |
ZXAJILZMWKCPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1=C3C2=C4C(=C3)O4 |
Origin of Product |
United States |
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